molecular formula C20H20N2O3 B2697879 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034272-05-2

2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2697879
CAS No.: 2034272-05-2
M. Wt: 336.391
InChI Key: XWTIMHQYKGXQJM-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-ethoxyphenyl acetic acid derivative, which is then coupled with a furan-2-yl pyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, it may inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
  • 2-(4-ethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of both furan and pyridine rings, which confer specific electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-24-17-7-5-15(6-8-17)13-20(23)22-14-16-9-10-21-18(12-16)19-4-3-11-25-19/h3-12H,2,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTIMHQYKGXQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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